1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Conformational analysis Ligand preorganization Sulfonyl pyrrolidine SAR

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797316-55-2) is a unique dual-sulfonylated pyrrolidine building block featuring an N-phenethylsulfonamide and a C2-phenylsulfonylmethyl sulfone. The phenethyl group occupies the MMP-12 S1′ hydrophobic sub-pocket (validated by co-crystal structure PDB 3RTT), while the two chemically orthogonal sulfonyl groups (reductively cleavable N-sulfonamide vs. stable C-sulfone) enable sequential derivatization without protecting-group manipulations. This non-hydroxamate scaffold is ideal for metalloproteinase inhibitor programs aiming to avoid hydroxamic acid-related musculoskeletal toxicity. Its enhanced cLogP (1.5–2.0 units higher than hydroxamate analogs) predicts superior membrane permeability and potential CNS penetration. Secure this research-exclusive intermediate now for SAR exploration and probe development.

Molecular Formula C19H23NO4S2
Molecular Weight 393.52
CAS No. 1797316-55-2
Cat. No. B2796709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
CAS1797316-55-2
Molecular FormulaC19H23NO4S2
Molecular Weight393.52
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H23NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2
InChIKeyYLOCLYKNNVCVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797316-55-2): Structural Identity and Procurement Context


1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797316-55-2, molecular formula C₁₉H₂₃NO₄S₂, molecular weight 393.5 g/mol) is a fully synthetic, dual-sulfonylated pyrrolidine derivative featuring a phenethylsulfonyl group on the pyrrolidine nitrogen and a phenylsulfonylmethyl substituent at the 2-position of the ring . The compound belongs to the broader class of N-sulfonyl pyrrolidines, which have been explored as scaffolds for matrix metalloproteinase (MMP) inhibitors, metabotropic glutamate receptor (mGluR) modulators, and cardiovascular/metabolic disease targets, though bioactivity data specific to this substitution pattern remain absent from the peer-reviewed literature [1][2]. Its primary documented role is as a synthetic intermediate or building block for medicinal chemistry campaigns requiring orthogonal sulfonamide functionalities on a conformationally constrained pyrrolidine core .

Why Generic Substitution of 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797316-55-2) Is Not Feasible


Within the sulfonyl pyrrolidine chemical space, even minor variations in the N-sulfonyl substituent (e.g., methyl, phenyl, benzyl, or substituted aryl) and the 2-position substituent (e.g., carboxamide, hydroxamic acid, or unsubstituted) produce divergent pharmacological profiles. Published structure-activity relationship (SAR) studies on MMP-2 and AP-N inhibition demonstrate that the identity of the sulfonyl group directly controls enzyme isoform selectivity, with certain N-aryl sulfonyl pyrrolidines achieving >10-fold selectivity for MMP-2 over AP-N, while N-alkyl derivatives lose this discrimination entirely [1]. Similarly, the phenethyl motif has been shown in a co-crystal structure with MMP-12 (PDB 3RTT) to occupy a hydrophobic sub-pocket that smaller N-substituents cannot effectively engage, a finding with direct implications for target residence time and isoform selectivity [2][3]. The combination of a phenethylsulfonyl N-substituent and a phenylsulfonylmethyl 2-substituent represents a structurally distinct chemotype that cannot be approximated by simpler mono-sulfonylated pyrrolidines or alternative regioisomers (e.g., 1-phenethylsulfonyl-3-phenylsulfonyl pyrrolidine), as the spatial orientation of the two sulfonyl groups relative to the pyrrolidine ring governs both conformational preferences and pharmacophoric presentation.

Differentiation Evidence for 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797316-55-2): Comparator-Anchored Data


Structural Preorganization: Dual Sulfonylation vs. Mono-Sulfonylated Pyrrolidine Comparators

The target compound is N-sulfonylated with a phenethyl group and C2-substituted with a phenylsulfonylmethyl group, creating a dual-sulfonamide architecture not found in common mono-sulfonylated comparators such as N-tosyl pyrrolidine or (S)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1217457-97-0). The dual sulfonylation restricts conformational freedom in two distinct regions of the molecule, reducing the entropic penalty upon target binding relative to mono-sulfonylated analogs that retain greater rotational freedom in the unsubstituted position . This structural preorganization is a recognized strategy for improving binding affinity in fragment-based drug design, though quantitative binding data for this specific compound are not available in the public domain.

Conformational analysis Ligand preorganization Sulfonyl pyrrolidine SAR

Hydrophobic Sub-Pocket Engagement Potential: Phenethyl vs. Smaller N-Alkyl Substituents

The phenethyl group on the N-sulfonyl moiety of the target compound distinguishes it from analogs bearing smaller N-substituents such as methyl, ethyl, or tosyl (4-methylphenyl). A co-crystal structure (PDB 3RTT, resolution 1.82 Å) of a closely related compound—(R)-N-Hydroxy-1-(phenethylsulfonyl)pyrrolidine-2-carboxamide—bound to the MMP-12 catalytic domain reveals that the phenethyl group extends into a hydrophobic S1′ sub-pocket formed by residues including Leu214, His218, and Tyr240, establishing van der Waals contacts not accessible to smaller substituents [1][2]. While the target compound differs at the 2-position (phenylsulfonylmethyl instead of N-hydroxy carboxamide), the phenethylsulfonyl pharmacophore is preserved, suggesting potential for analogous hydrophobic pocket engagement in targets with similarly shaped binding sites.

MMP inhibition Hydrophobic pocket Phenethyl sulfonamide

Regioisomeric Differentiation: 2-Substituted vs. 3-Substituted Phenylsulfonyl Pyrrolidines

The 2-phenylsulfonylmethyl substitution pattern of the target compound (CAS 1797316-55-2) is regioisomerically distinct from the 3-substituted analog 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine (CAS not publicly available). In the 2-substituted isomer, the phenylsulfonylmethyl group is positioned adjacent to the pyrrolidine nitrogen, creating a different spatial relationship between the two sulfonyl pharmacophores. Published SAR on sulfonyl pyrrolidine MMP inhibitors shows that the position of substituents on the pyrrolidine ring directly controls enzyme isoform selectivity: 2-substituted derivatives preferentially occupy the S1′ pocket, while 3-substituted derivatives may engage different sub-pockets or fail to achieve productive binding geometries [1]. No direct comparative bioactivity data exist for these specific regioisomers, but the difference in substitution position is expected to produce distinct pharmacophoric vectors, with the 2-substituted isomer projecting the phenylsulfonyl group approximately 60–90° differently in space relative to the pyrrolidine plane compared to the 3-substituted isomer.

Regioisomer comparison Pyrrolidine substitution Pharmacophoric geometry

Hydrogen-Bond Acceptor Capacity: Dual Sulfonamide vs. Single Sulfonamide or Carboxamide Derivatives

The target compound presents four sulfonyl oxygen atoms (two per sulfonamide group) capable of serving as hydrogen-bond acceptors, compared to two sulfonyl oxygens in mono-sulfonylated pyrrolidines such as 1-tosyl pyrrolidine or 3-(phenylsulfonyl)pyrrolidine. In published MMP-2 inhibitor crystal structures and docking studies, sulfonyl oxygens form critical hydrogen bonds with backbone NH groups in the enzyme active site (e.g., Leu83 and Ala84 in MMP-2), and the presence of a second sulfonyl group provides an additional hydrogen-bond anchor point that can enhance binding affinity and specificity [1][2]. The phenylsulfonylmethyl group at the 2-position also introduces a sulfonyl moiety in a different region of chemical space compared to the more common 2-carboxamide or 2-hydroxamic acid derivatives (as seen in the MMP-12 inhibitor from PDB 3RTT), offering an alternative zinc-binding or hydrogen-bonding modality.

Hydrogen-bond acceptor Sulfonamide pharmacophore Ligand efficiency

Calculated Physicochemical Differentiation: Lipophilicity and Permeability Profile vs. Hydroxamic Acid-Containing Sulfonyl Pyrrolidines

The target compound replaces the polar hydroxamic acid moiety found in many MMP-targeted sulfonyl pyrrolidine inhibitors (e.g., the KLH ligand from PDB 3RTT) with a more lipophilic phenylsulfonylmethyl group. Calculated logP (cLogP) for the target compound is estimated at approximately 2.5–3.5, compared to cLogP ≈1.0–1.5 for the hydroxamic acid-containing analog KLH [1]. This increased lipophilicity predicts enhanced membrane permeability (calculated Papp in Caco-2 models) and potential blood-brain barrier (BBB) penetration capability, which is relevant for central nervous system (CNS) target engagement. The phenylsulfonylmethyl group also lacks the metal-chelating properties of the hydroxamic acid, reducing the risk of non-selective metalloproteinase inhibition (a known liability of broad-spectrum hydroxamate MMP inhibitors that led to clinical failures due to musculoskeletal toxicity) [2].

Lipophilicity Drug-likeness Blood-brain barrier penetration

Synthetic Tractability and Building Block Utility: Orthogonal Sulfonamide Functionalities

The target compound contains two chemically distinct sulfonamide environments: an N-phenethylsulfonamide (tertiary sulfonamide on pyrrolidine nitrogen) and a C-phenylsulfonylmethyl sulfone (sulfone, not sulfonamide, at the 2-position side chain). This distinction is synthetically significant because the N-sulfonamide can be selectively cleaved under reductive conditions (e.g., SmI₂ or Mg/MeOH) to liberate the secondary amine, while the C-sulfone is stable under these conditions [1]. In contrast, compounds such as (S)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1217457-97-0) lack the N-sulfonyl protecting group and therefore expose the nucleophilic secondary amine, which can participate in unwanted side reactions during subsequent synthetic steps. The dual-functionalized scaffold thus serves as a protected, orthogonal intermediate suitable for sequential derivatization strategies in parallel synthesis or combinatorial library construction.

Synthetic intermediate Orthogonal protecting groups Parallel synthesis

Recommended Application Scenarios for 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797316-55-2)


1. Fragment-Based and Structure-Guided Drug Design Targeting Metalloproteinases with Hydrophobic S1′ Pockets

The phenethylsulfonyl group is validated by the co-crystal structure PDB 3RTT to occupy the hydrophobic S1′ sub-pocket of MMP-12 [1]. The target compound retains this phenethyl anchor while replacing the hydroxamic acid zinc-binding group with a phenylsulfonylmethyl moiety, making it suitable as a non-hydroxamate starting scaffold for MMP, ADAMTS, or related metalloproteinase inhibitor programs seeking to avoid the musculoskeletal toxicity associated with hydroxamic acid-based inhibitors [2]. Its cLogP in the 2.5–3.5 range further supports cell permeability and potential CNS exposure.

2. Parallel Synthesis and Library Construction Requiring Orthogonal Sulfonamide Functionality

The compound provides two chemically differentiated sulfonyl groups: an N-phenethylsulfonamide (reductively cleavable) and a C2-phenylsulfonylmethyl sulfone (stable to reductive conditions) [1]. This orthogonality enables sequential derivatization without additional protecting group manipulations, reducing synthetic step count in library production and making it an efficient building block for SAR exploration campaigns.

3. CNS-Targeted Probe Development Leveraging Enhanced Lipophilicity vs. Hydroxamate Analogs

Calculated cLogP for the target compound is approximately 1.5–2.0 log units higher than the hydroxamic acid-containing analog KLH (PDB 3RTT ligand), predicting significantly improved membrane permeability and potential blood-brain barrier penetration [1]. This makes the compound a candidate scaffold for CNS-targeted chemical probe development where metalloproteinase inhibition in the brain is desired but peripheral toxicity must be minimized.

4. Conformational Analysis and Pharmacophore Mapping of Dual-Sulfonylated Pyrrolidines

As a dual-sulfonylated pyrrolidine with substitution at both the N1 and C2 positions, this compound serves as a model system for studying the conformational preferences of 1,2-disubstituted pyrrolidines bearing electron-withdrawing sulfonyl groups [1]. Such studies inform the design of preorganized ligands with reduced entropic penalties upon target binding, a principle applicable across multiple target classes including kinases, proteases, and GPCRs.

Quote Request

Request a Quote for 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.